



Unveiling 1-Pyrrol-1-ylbut-3-en-1-one: A Prospective Technical Guide

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Compound of Interest		
Compound Name:	1-Pyrrol-1-ylbut-3-en-1-one	
Cat. No.:	B064414	Get Quote

Disclaimer: Direct scientific literature on the discovery, history, and specific experimental data for "1-Pyrrol-1-ylbut-3-en-1-one" is not readily available. This technical guide is a prospective analysis based on established chemical principles and documented research on structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the synthesis, characterization, and potential exploration of this novel chemical entity.

Introduction and Prospective Significance

1-Pyrrol-1-ylbut-3-en-1-one is a heterocyclic compound featuring a pyrrole ring N-acylated with a but-3-enoyl group. The pyrrole nucleus is a prominent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting properties ranging from anti-inflammatory to anticancer and antimicrobial.[1][2][3] The α,β -unsaturated ketone moiety (an enone) is also a well-known pharmacophore, often implicated in covalent interactions with biological nucleophiles, leading to a variety of cellular responses. The combination of these two structural motifs in **1-Pyrrol-1-ylbut-3-en-1-one** suggests a high potential for novel biological activity, making it an intriguing target for synthetic and medicinal chemistry.

Pyrrole-containing enaminones, which are structurally related, have demonstrated potent antifungal activity, suggesting a possible avenue of investigation for **1-Pyrrol-1-ylbut-3-en-1-one**.[4] This guide outlines a plausible synthetic pathway, predicted analytical data, and a conceptual framework for investigating its potential biological relevance.

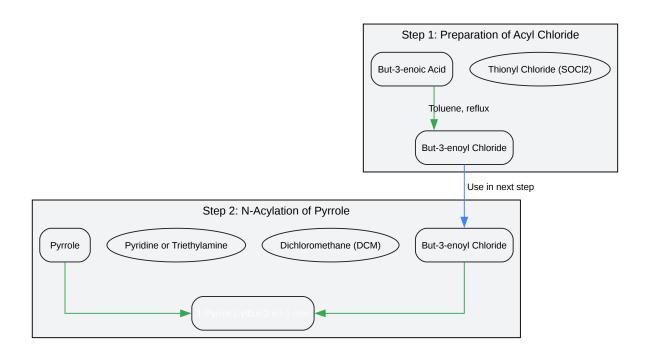


Proposed Synthesis of 1-Pyrrol-1-ylbut-3-en-1-one

The most direct and plausible route to synthesize **1-Pyrrol-1-ylbut-3-en-1-one** is via the N-acylation of pyrrole with but-3-enoyl chloride. This approach is based on well-established methods for the synthesis of N-acylpyrroles.[5][6]

Synthetic Pathway

The proposed two-step synthesis begins with the preparation of the acylating agent, but-3-enoyl chloride, from but-3-enoic acid, followed by the N-acylation of pyrrole.



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Caption: Proposed two-step synthesis of **1-Pyrrol-1-ylbut-3-en-1-one**.

Detailed Experimental Protocols

Step 1: Synthesis of But-3-enoyl Chloride



- Materials: But-3-enoic acid, thionyl chloride, toluene.
- Procedure: To a solution of but-3-enoic acid (1.0 eq) in dry toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). After completion, carefully remove the excess thionyl chloride and toluene under reduced pressure to yield crude but-3-enoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Pyrrol-1-ylbut-3-en-1-one

- Materials: Pyrrole, but-3-enoyl chloride, pyridine (or triethylamine), dry dichloromethane (DCM).
- Procedure: Dissolve pyrrole (1.0 eq) and pyridine (1.1 eq) in dry DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add a solution of but-3-enoyl chloride (1.05 eq) in dry DCM dropwise to the stirred pyrrole solution. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary of Analogous N-Acylation Reactions

The following table summarizes yields from literature for the N-acylation of pyrrole with various acylating agents, providing an expected range for the proposed synthesis.



N-Acylating Agent	Catalyst/Base	Solvent	Yield (%)	Reference
Benzoyl Chloride	DBN (catalytic)	-	High	[7]
Benzoyl Chloride	None	[Bmim][BF4]	Excellent	[5]
Acetic Anhydride	None	-	Not specified	[8]
Carboxylic Acids	TFAA	Dichloromethane	Good	[9][10]

Predicted Physicochemical and Spectroscopic Data

The following data are predicted for **1-Pyrrol-1-ylbut-3-en-1-one** based on the analysis of similar N-acylpyrroles and enone-containing molecules.

General Properties

Property	Predicted Value
Molecular Formula	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in common organic solvents (DCM, chloroform, ethyl acetate)

Predicted Spectroscopic Data



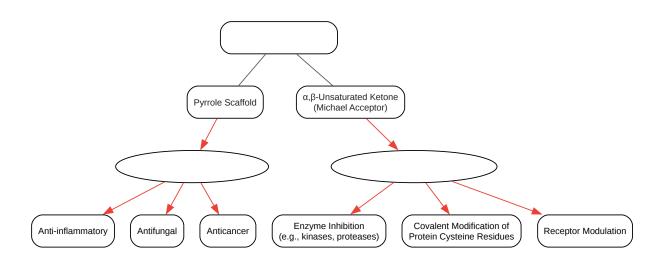
Spectroscopy	Predicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃)	δ ~7.3-7.5 ppm (t, 2H, Hα of pyrrole), δ ~6.2-6.4 ppm (t, 2H, Hβ of pyrrole), δ ~5.9-6.1 ppm (m, 1H, -CH=CH ₂), δ ~5.2-5.4 ppm (m, 2H, -CH=CH ₂), δ ~3.2-3.4 ppm (d, 2H, -CH ₂ -CO-)
¹³ C NMR (CDCl ₃)	δ ~168-172 ppm (C=O), δ ~130-135 ppm (-CH=CH ₂), δ ~118-122 ppm (-CH=CH ₂), δ ~115-120 ppm (Cα of pyrrole), δ ~110-115 ppm (Cβ of pyrrole), δ ~40-45 ppm (-CH ₂ -CO-)
IR (neat)	~1700-1720 cm ⁻¹ (C=O stretch, amide), ~1640- 1660 cm ⁻¹ (C=C stretch, alkene), ~3100-3150 cm ⁻¹ (C-H stretch, aromatic)

Potential Biological Activity and Signaling Pathways

The hybrid structure of **1-Pyrrol-1-ylbut-3-en-1-one**, combining a pyrrole ring with an α,β -unsaturated ketone, suggests potential for interaction with various biological targets. Many pyrrole-containing compounds are known to possess a broad spectrum of biological activities. [1][3]

Conceptual Framework for Biological Investigation





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Caption: Conceptual framework for the potential biological activities of **1-Pyrrol-1-ylbut-3-en-1-one**.

The enone functionality can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues like cysteine in proteins. This mechanism is common for many enzyme inhibitors and modulators of signaling pathways. The pyrrole core can engage in various non-covalent interactions, such as hydrogen bonding and π -stacking, contributing to target affinity and selectivity.

Conclusion

While "1-Pyrrol-1-ylbut-3-en-1-one" remains a hypothetical compound in the absence of dedicated literature, this technical guide provides a robust, scientifically grounded framework for its future investigation. The proposed synthesis is based on reliable and well-documented chemical transformations. The predicted analytical data offer a benchmark for its characterization, and the conceptual outline of its potential biological activity provides a starting point for its evaluation as a novel bioactive molecule. This document serves as a valuable resource for researchers aiming to synthesize and explore the properties of this and other novel pyrrole derivatives.



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